molecular formula C12H18ClN3S B2983679 N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride CAS No. 1421508-33-9

N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride

Cat. No.: B2983679
CAS No.: 1421508-33-9
M. Wt: 271.81
InChI Key: PZNQPUJAXAPROY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-Dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride: is a chemical compound with a complex structure, primarily used in scientific research. Its intricate molecular arrangement makes it valuable for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the initial formation of benzo[d]thiazole derivatives followed by subsequent functionalization. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is utilized to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its anti-inflammatory and antioxidant properties are being explored for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it an important component in manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity to produce desired outcomes. The exact mechanism of action can vary depending on the application, but it generally involves binding to active sites and altering biochemical processes.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness: Compared to these similar compounds, N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride stands out due to its specific structural features and reactivity profile. These differences contribute to its unique applications and potential advantages in various fields.

Properties

IUPAC Name

N',N'-dimethyl-N-(4-methyl-1,3-benzothiazol-2-yl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S.ClH/c1-9-5-4-6-10-11(9)14-12(16-10)13-7-8-15(2)3;/h4-6H,7-8H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQPUJAXAPROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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